tert-Butyl-bis(2-chloroethyl)amine hydrochloride

Vue d'ensemble

Description

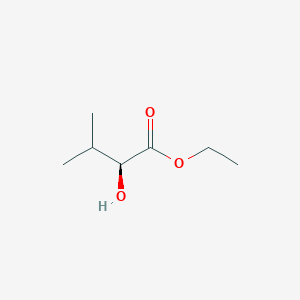

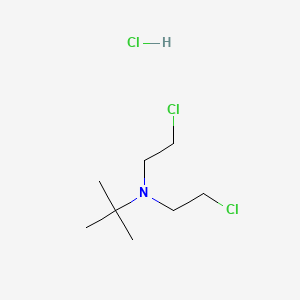

“tert-Butyl-bis(2-chloroethyl)amine hydrochloride” is a derivative of bis(2-chloroethyl)amine . It is used as a medicinal chemistry and organic synthesis intermediate . The Boc group in the structure is readily removed to obtain the active carboxyl group in the organic synthesis transformation .

Synthesis Analysis

The synthesis of “tert-Butyl-bis(2-chloroethyl)amine hydrochloride” involves the use of a bifunctional molecule 2-((2-chloroethyl)amino)ethane-1-thiol (CAET) onto a protein of interest (POI) with only one cysteine .

Molecular Structure Analysis

The molecular formula of “tert-Butyl-bis(2-chloroethyl)amine hydrochloride” is C8H18Cl3N . The molecular weight is 234.6 g/mol.

Chemical Reactions Analysis

A selective and sensitive novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .

Applications De Recherche Scientifique

1. Ligand Chemistry and Complex Formation

Tert-butyl-bis(2-chloroethyl)amine hydrochloride exhibits utility in ligand chemistry. A study by Trösch and Vahrenkamp (2001) highlights the synthesis of a ligand from bis(2-picolyl)amine, demonstrating its role in forming zinc complexes (Trösch & Vahrenkamp, 2001). Lazareva and Zelbst (2021) also synthesized a new sterically hindered bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine, illustrating its potential in creating complex molecular structures (Lazareva & Zelbst, 2021).

2. Catalytic Applications

This compound has been used in the field of catalysis. Yang et al. (2010) developed a bis-diphosphine nickel complex with tert-butyl functionalized pendant amines, proving to be a highly effective electrocatalyst for hydrogen oxidation (Yang et al., 2010). Additionally, Qian, Dawe, and Kozak (2011) explored the use of amine-bis(phenolate) complexes in catalytic alkylation of aryl Grignard reagents, offering insights into the catalytic potentials of compounds involving tert-butyl groups (Qian, Dawe, & Kozak, 2011).

3. Synthesis of Complex Compounds

Research by Xiao Cui-ping (2009) focused on the synthesis of bis(2-chloroethyl)amine hydrochloride, indicating the compound's role in the creation of chemically complex and economically viable processes (Xiao Cui-ping, 2009). The work by Pollock and Cole (2014) on the preparation of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine showcases the compound's utility in the synthesis of novel chemical structures (Pollock & Cole, 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N,N-bis(2-chloroethyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N.ClH/c1-8(2,3)11(6-4-9)7-5-10;/h4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXAZLFLCKSEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCCl)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982017 | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl-bis(2-chloroethyl)amine hydrochloride | |

CAS RN |

64037-57-6 | |

| Record name | t-Butylamine, N,N-bis(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.